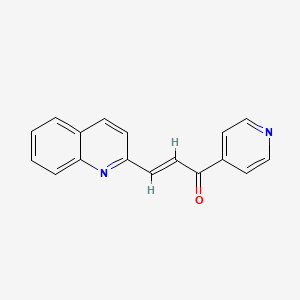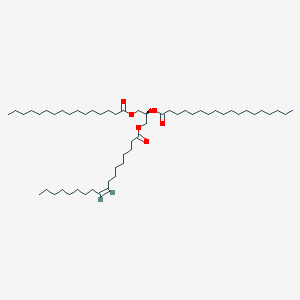
PFK-015
概要
説明
PFK15は、1-(4-ピリジニル)-3-(2-キノリル)-2-プロペン-1-オンとしても知られており、酵素6-ホスホフルクト-2-キナーゼ/フルクトース-2,6-ビスホスファターゼ(PFKFB3)の低分子阻害剤です。この酵素は、グルコースをピルビン酸に変換する代謝経路である解糖系において重要な役割を果たしており、細胞プロセスのためのエネルギーを生成しています。 PFK15は、癌細胞の解糖系を阻害する能力により、その増殖と生存を抑制するため、抗癌剤としての可能性が注目されています .
科学的研究の応用
Chemistry: PFK15 serves as a valuable tool for studying glycolysis and metabolic pathways in cells.
Biology: Researchers use PFK15 to investigate the role of glycolysis in cellular processes, including cell proliferation and apoptosis.
Medicine: PFK15 has shown promise as an anticancer agent. It inhibits glycolysis in cancer cells, leading to reduced energy production and cell death. .
作用機序
PFK15は、酵素6-ホスホフルクト-2-キナーゼ/フルクトース-2,6-ビスホスファターゼ(PFKFB3)を阻害することによって効果を発揮します。この酵素は、解糖系の律速酵素である6-ホスホフルクト-1-キナーゼ(PFK-1)の異性体活性化因子であるフルクトース2,6-ビスホスファートの合成を担当しています。 PFKFB3を阻害することで、PFK15はフルクトース2,6-ビスホスファートのレベルを低下させ、解糖系フラックスの低下と細胞のエネルギー産生の低下につながります .
関与する分子標的と経路には、細胞周期の進行を調節するサイクリン-CDK/Rb/E2Fシグナル伝達経路と、アポトーシスを仲介するミトコンドリア経路が含まれます。 PFK15は、細胞の浸潤と転移に影響を与える、焦点接着キナーゼ(FAK)とE-カドヘリンの発現にも影響を与えます .
類似の化合物との比較
PFK15は、PFKFB3を特異的に標的とするため、解糖系阻害剤の中でユニークです。類似の化合物には、以下が含まれます。
3PO: PFKFB3の別の阻害剤ですが、薬物動態特性が異なります。
スニチニブ: 解糖系にも影響を与えるマルチキナーゼ阻害剤ですが、追加の分子経路も標的とします。
MK-2206: 解糖系に間接的に影響を与えるタンパク質キナーゼAktの異性体阻害剤
PFK15は、その強力な解糖系阻害と、癌細胞における細胞周期停止とアポトーシスを誘導する能力で際立っており、抗癌療法のための有望な候補となっています .
準備方法
PFK15の合成には、複数段階のプロセスが含まれます。主なステップには、ピリジニル部分とキノリル部分の形成、その後、それらを結合して最終生成物を形成することが含まれます。 合成経路は通常、次の手順を含みます :
ピリジニル部分の形成: ピリジニル部分は、市販されているピリジン誘導体から始まる一連の反応によって合成されます。
キノリル部分の形成: キノリル部分は、キノリン誘導体を使用して調製されます。キノリン誘導体は、様々な官能基変換を受けます。
カップリング反応: ピリジニル部分とキノリル部分は、縮合反応を使用して結合され、最終生成物PFK15が形成されます。
化学反応の分析
PFK15は、以下を含むいくつかのタイプの化学反応を受けます。
酸化: PFK15は、特定の条件下で酸化されて、様々な酸化された誘導体を形成することができます。
還元: 還元反応は、PFK15を還元型に変換することができ、その化学的性質が変化します。
置換: PFK15は、官能基が他の基に置換される置換反応を受けることができ、新しい化合物が形成されます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究の応用
類似化合物との比較
PFK15 is unique among glycolysis inhibitors due to its specific targeting of PFKFB3. Similar compounds include:
3PO: Another inhibitor of PFKFB3, but with different pharmacokinetic properties.
Sunitinib: A multikinase inhibitor that also affects glycolysis but targets additional molecular pathways.
MK-2206: An allosteric inhibitor of protein kinase Akt, which indirectly affects glycolysis
PFK15 stands out for its potent inhibition of glycolysis and its ability to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
特性
IUPAC Name |
(E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJUKZPBUMCSJZ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-63-2 | |
| Record name | 4382-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)













